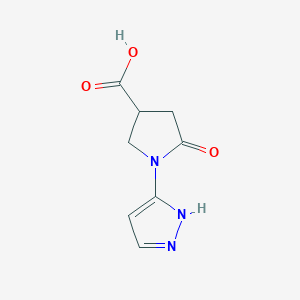![molecular formula C13H14N2O3 B3087065 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid CAS No. 1170616-65-5](/img/structure/B3087065.png)
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid
Vue d'ensemble
Description
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid (4M3MPB) is a compound derived from benzoic acid and a pyrazole derivative. It is a white, crystalline powder with a melting point of approximately 160°C. 4M3MPB has been studied for its potential applications in scientific research, and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid is not yet fully understood. However, it is believed that 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammation process. Additionally, 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid has been found to modulate the activity of certain receptors, such as the peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, and has been studied for its potential use in the treatment of neurodegenerative and cardiovascular diseases. Additionally, 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells. Furthermore, 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid has been found to modulate the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate the activity of certain receptors, such as the peroxisome proliferator-activated receptor (PPAR).
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid is a relatively easy compound to synthesize and is readily available in the laboratory. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to control the concentration of 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid in a laboratory setting, as it is highly soluble in water and can easily be lost due to evaporation. Additionally, 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid is sensitive to light and heat, and must be stored in a cool, dark place to prevent degradation.
Orientations Futures
There are a number of potential future directions for research on 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid. These include further studies on its anti-inflammatory and antioxidant effects, as well as its potential use in the treatment of neurodegenerative and cardiovascular diseases. Additionally, further studies could be conducted on its potential applications in cancer research. Additionally, further studies could be conducted on its mechanism of action, as well as its potential effects on other enzymes and receptors. Finally, further studies could be conducted on its stability and storage conditions, in order to optimize its use in laboratory experiments.
Applications De Recherche Scientifique
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant effects, and has been studied for its potential use in the treatment of neurodegenerative and cardiovascular diseases. Additionally, 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
4-methoxy-3-[(5-methylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-6-14-15(9)8-11-7-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHXQNVXCUZDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3086987.png)
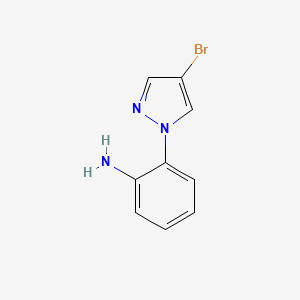
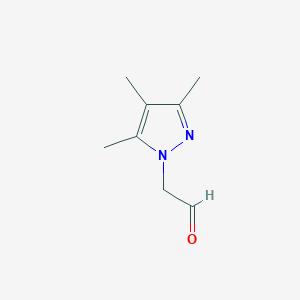
![3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B3087007.png)
![3-[5-(1-Ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propanenitrile](/img/structure/B3087010.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3087054.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine](/img/structure/B3087057.png)
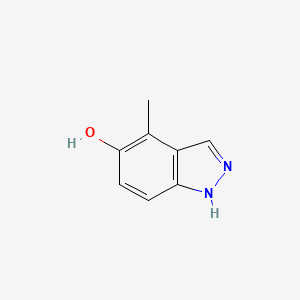
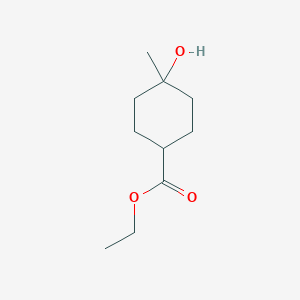
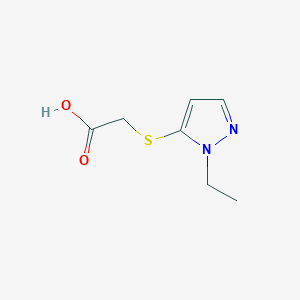
![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)
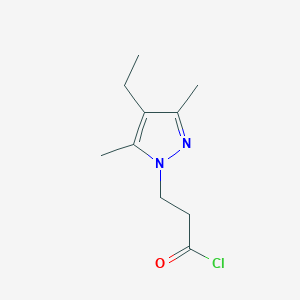
![7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3087094.png)
